Isopropyl 2-(3-benzoylphenyl)propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHQKBLIJOIESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Catalytic Approaches
Transition-Metal Catalyzed Synthesis of Isopropyl 2-(3-benzoylphenyl)propionate
Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools in organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high selectivity scielo.brscispace.com. These methods are central to the modern synthesis of α-arylpropionic acid derivatives.
Palladium-catalyzed carbonylation is a versatile method for converting unsaturated compounds, such as olefins, into valuable carboxylic acid derivatives acs.orgmdpi.com. This process involves the reaction of an olefin with carbon monoxide and a nucleophile, in this case, isopropanol (B130326), in the presence of a palladium catalyst to yield the corresponding ester. Homogeneous metal complex catalysts are often preferred as their activity and selectivity can be finely tuned by modifying ligands, solvents, temperature, and pressure matec-conferences.org.
A highly effective route for the synthesis of this compound involves the direct palladium-catalyzed carbonylation of the olefinic precursor, 3-vinylbenzophenone scielo.brscispace.com. In this reaction, 3-vinylbenzophenone is reacted with carbon monoxide and isopropanol, facilitated by a palladium-based catalytic system. This transformation directly introduces the carboxyl group and the isopropyl ester functionality in a single, efficient step.
The carbonylation of vinyl arenes can theoretically produce two different regioisomers: a branched ester and a linear ester. For the synthesis of this compound, the branched isomer is the desired product. Research has demonstrated that the palladium-catalyzed carbonylation of 3-vinylbenzophenone exhibits exceptional control over this aspect. The reaction proceeds with very high regioselectivity, favoring the formation of the branched product, Isopropyl α-(3-benzoylphenyl)propionate, with a selectivity greater than 99.5% scielo.brscispace.com. Furthermore, this method is characterized by high efficiency, achieving a product yield of 95% scielo.brscispace.com.
Table 1: Yield and Regioselectivity in the Carbonylation of 3-Vinylbenzophenone
| Product | Yield | Regioselectivity (Branched:Linear) |
|---|
Data sourced from studies on transition-metal catalyzed synthesis of Ketoprofen (B1673614) derivatives scielo.brscispace.com.
The success of palladium-catalyzed carbonylation hinges on the careful optimization of the catalytic system and reaction parameters. The choice of ligands, promoters, and solvents plays a critical role in catalyst activity and selectivity matec-conferences.orgresearchgate.net.
For palladium-catalyzed hydroalkoxycarbonylation of olefins, phosphine (B1218219) complexes of palladium are among the most promising catalysts matec-conferences.org. The optimization of such systems often involves adjusting the ratio of the palladium source to the phosphine ligand and an acid promoter. For instance, studies on the carbonylation of hexene-1 using a Pd(Acac)₂-PPh₃-TsOH system found that the most optimal ratio of catalyst components ([Pd]:[PPh₃]:[TsOH]) was 1:6:12, highlighting the need for an excess of both the ligand and the acid promoter to achieve maximum activity and yield matec-conferences.org. A 6-fold excess of the triphenylphosphine (PPh₃) ligand was found to be optimal, as further increases did not significantly improve the yield matec-conferences.org. The presence of an acid, such as p-toluenesulfonic acid (PTSA), is often necessary for the formation of the active Pd-H species that initiates the catalytic cycle acs.org. The selection of the ligand itself is crucial; bidentate ligands, for example, have been shown to promote high regioselectivity toward the branched isomer in the thiocarbonylation of styrene derivatives acs.orgorganic-chemistry.orgnih.gov.
Beyond direct carbonylation, other transition-metal catalyzed pathways have been explored for the synthesis of the parent compound, ketoprofen, from 3-vinylbenzophenone. One such alternative involves a two-step process beginning with a nickel-catalyzed hydrovinylation of 3-vinylbenzophenone, which selectively yields 3-(3'-benzoylphenyl)-1-butene. This intermediate is then subjected to oxidation to afford the final α-arylpropionic acid scielo.br.
Another distinct catalytic approach starts with a different precursor, 3-ethynylbenzophenone. This alkyne undergoes a palladium-catalyzed carbonylation to regioselectively produce methyl α-(3-benzoylphenyl)acrylate. The subsequent asymmetric hydrogenation of this acrylic acid derivative, using a chiral Ru-(S)-BINAP catalyst, yields (S)-ketoprofen with a high optical purity of 95% scielo.brscispace.com.
Palladium-Catalyzed Carbonylation of Olefinic Precursors
Precursor Synthesis for this compound
The primary precursor for the palladium-catalyzed carbonylation route is 3-vinylbenzophenone. The synthesis of this key olefin is efficiently achieved through a palladium-catalyzed Heck coupling reaction scielo.brscispace.com. This reaction creates the vinyl group by coupling 3-bromobenzophenone with ethylene gas in the presence of a palladium catalyst. The Heck reaction is a cornerstone of modern organic synthesis, valued for its reliability in forming carbon-carbon bonds between aryl halides and alkenes.
Routes to 3-Vinylbenzophenone
The introduction of a vinyl group onto the benzophenone (B1666685) scaffold is a critical transformation in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies.
Palladium-Catalyzed Heck Coupling
A prominent method for the synthesis of 3-Vinylbenzophenone is the Palladium-catalyzed Heck coupling reaction between 3-bromobenzophenone and ethylene. unizg.hrresearchgate.net This reaction efficiently forms the carbon-carbon bond required for the vinyl group. The general scheme for this transformation is as follows:
Scheme 1: Heck Coupling for the Synthesis of 3-Vinylbenzophenone
| Reactants | Catalyst System | Reaction Conditions | Yield | Reference |
| 3-Bromobenzophenone, Ethylene | Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, NMP), Elevated Temperature | High | unizg.hrresearchgate.net |
This table provides a generalized overview of the Heck reaction conditions. Specific catalyst, base, and solvent combinations can be optimized to maximize yield and reaction efficiency.
The Heck reaction is favored for its tolerance of various functional groups and its reliability in forming substituted alkenes. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of ethylene and subsequent β-hydride elimination to yield the vinylarene and regenerate the catalyst.
Wittig Reaction
An alternative approach to 3-Vinylbenzophenone involves the Wittig reaction, a cornerstone of alkene synthesis. organic-chemistry.orgudel.edumasterorganicchemistry.com This method utilizes the reaction of a phosphorus ylide with a carbonyl compound. In this case, 3-benzoylbenzaldehyde would be the required starting material to react with a methylidene phosphorus ylide.
The synthesis of the ylide is typically achieved by treating a methyltriphenylphosphonium halide with a strong base. masterorganicchemistry.com
Scheme 2: Wittig Reaction for the Synthesis of 3-Vinylbenzophenone
| Reactants | Reagents | Key Intermediate | Reference |
| 3-Benzoylbenzaldehyde, Methyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi, NaH) | Methylenetriphenylphosphorane (ylide) | organic-chemistry.orgudel.edumasterorganicchemistry.comumkc.edumnstate.edu |
This table outlines the general components for a Wittig reaction to produce 3-Vinylbenzophenone.
While the Wittig reaction is a powerful tool, its application here is contingent on the availability of 3-benzoylbenzaldehyde.
Routes to 3-Ethynylbenzophenone
The synthesis of 3-Ethynylbenzophenone, another key precursor, is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of 3-Ethynylbenzophenone, 3-bromobenzophenone is coupled with a protected acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection. researchgate.netresearchgate.netscielo.brorganic-chemistry.org
Scheme 3: Sonogashira Coupling for the Synthesis of 3-Ethynylbenzophenone
| Reactants | Catalyst System | Reaction Conditions | Key Steps | Reference |
| 3-Bromobenzophenone, Trimethylsilylacetylene | Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) cocatalyst (e.g., CuI) | Base (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF), Room Temperature to mild heating | 1. Coupling 2. Deprotection (e.g., TBAF, K₂CO₃) | researchgate.netresearchgate.netscielo.brorganic-chemistry.org |
This table summarizes the typical conditions for a Sonogashira coupling to synthesize 3-Ethynylbenzophenone.
The use of a silyl-protected alkyne is common to prevent self-coupling of the terminal alkyne. researchgate.net The deprotection step is typically straightforward, yielding the desired terminal alkyne.
Derivatization Strategies involving this compound
This compound serves as a versatile scaffold for further chemical modifications, leading to the synthesis of a variety of derivatives.
Hydrolytic Transformations to Carboxylic Acid Derivatives
The ester functionality of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-(3-benzoylphenyl)propanoic acid, which is the well-known non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. unizg.hrresearchgate.net
Scheme 4: Hydrolysis of this compound
| Reactant | Reagents | Product | Reference |
| This compound | Aqueous base (e.g., KOH, NaOH) followed by acidification (e.g., HCl) or Acid (e.g., H₂SO₄) in water | 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) | unizg.hrresearchgate.netgoogle.com |
This table details the common reagents for the hydrolysis of the isopropyl ester to the carboxylic acid.
This hydrolysis is a fundamental transformation, as the resulting carboxylic acid provides a handle for a wide range of further derivatizations.
Synthesis of Novel Compounds Incorporating the Propionate (B1217596) Moiety
The carboxylic acid derivative, Ketoprofen, obtained from the hydrolysis of this compound, is a primary starting material for the synthesis of a diverse array of novel compounds. These derivatizations often aim to modify the parent compound's properties.
Amide Derivatives
A common derivatization strategy involves the formation of amide linkages. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. unizg.hrnih.govnih.govijpsonline.com
A series of novel ketoprofenamides have been synthesized by reacting Ketoprofen with various amines, including primary, secondary, and amino acids, often through an activated intermediate like a benzotriazolide. unizg.hrresearchgate.net
Scheme 5: Synthesis of Ketoprofen Amide Derivatives
| Starting Material | Activation Method | Amine | Product | Reference |
| 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) | Thionyl chloride (for acyl chloride) or Benzotriazole-based coupling | Primary or Secondary Amine | N-substituted-2-(3-benzoylphenyl)propanamide | unizg.hrnih.govijpsonline.comresearchgate.net |
This table illustrates a general approach to the synthesis of amide derivatives of Ketoprofen.
Ester Derivatives
Esterification of the carboxylic acid group of Ketoprofen with various alcohols provides another avenue for creating new derivatives. These reactions are typically catalyzed by an acid or utilize coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC). mdpi.comresearchgate.net For instance, a novel ketoprofen 1,4-sorbitan ester has been synthesized via DCC/DMAP-mediated esterification. mdpi.comresearchgate.net
Scheme 6: Synthesis of Ketoprofen Ester Derivatives
| Starting Material | Alcohol | Coupling Agent/Catalyst | Product | Reference |
| 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) | Various alcohols (e.g., 1,4-sorbitan) | DCC/DMAP or Acid Catalyst | Alkyl 2-(3-benzoylphenyl)propanoate | mdpi.comresearchgate.netresearchgate.net |
This table presents a general method for the synthesis of ester derivatives from Ketoprofen.
Amidocarbamate Derivatives
More complex derivatives, such as those incorporating both amide and carbamate functionalities, have also been synthesized from Ketoprofen. This typically involves a multi-step process where the keto group of Ketoprofen is first reduced to a hydroxyl group, which can then be converted to a carbamate, while the carboxylic acid is transformed into an amide. nih.gov
Degradation and Stability Mechanisms of Isopropyl 2 3 Benzoylphenyl Propionate and Its Derivatives
Photolytic Degradation Pathways
Photolytic degradation, particularly of the parent acid ketoprofen (B1673614), is a primary pathway for transformation. The benzophenone (B1666685) moiety in the molecule acts as a chromophore, absorbing UV radiation and initiating a series of chemical reactions.
The photodecarboxylation of the 2-(3-benzoylphenyl)propionate anion (ketoprofen anion, KP⁻), the deprotonated form of the parent acid, has been a subject of detailed investigation. This reaction is highly efficient and occurs from the deprotonated state of the drug, which is the dominant species in neutral aqueous solutions (pKa ≈ 4.7). unse.edu.ar
Computational studies have further elucidated that the specific pathway depends on the excitation wavelength. For the deprotonated form (the anion), decarboxylation starts from a long-distance charge transfer excited state when excited at 330 nm. In contrast, the acidic (protonated) form is believed to decarboxylate via a short-distance charge transfer state when irradiated with wavelengths shorter than 260 nm. nih.gov
The photodecarboxylation process involves the formation of several transient intermediate species. Following the initial excitation and rapid decarboxylation (< 10 ns), a carbanion is formed. unse.edu.arnih.gov This carbanion is characterized by a significant reduction in molar volume compared to the parent anion. nih.gov
The fate of this carbanion is pH-dependent. unse.edu.arnih.gov
At acidic pH (around 6): The carbanion is protonated to form a neutral biradical species. This intermediate has a lifetime in the hundreds of nanoseconds and eventually decays over several microseconds to form the final product, 3-ethylbenzophenone (B196072). unse.edu.arnih.gov
At basic pH (around 11): The direct formation of 3-ethylbenzophenone occurs from the carbanion in a process involving the solvent, with a lifetime in the hundreds of nanoseconds. unse.edu.arnih.gov
Transient absorption spectroscopy has also identified the formation of a 3-ethylbenzophenone ketyl biradical (3-EBPH) through a proton transfer reaction from the initial carbanion. acs.org Under aerobic conditions, the process can also generate radical intermediates that lead to products like (3-benzoylphenyl)ethyl hydroperoxide, (3-benzoylphenyl)ethanol, and (3-benzoylphenyl)ethanone. nih.gov
| Intermediate Species | Formation Pathway | Typical Lifetime | Decay Product(s) | Reference |
|---|---|---|---|---|
| Carbanion | Prompt decarboxylation of excited ketoprofen anion | < 10 ns | Neutral Biradical (acidic pH) or 3-Ethylbenzophenone (basic pH) | unse.edu.arnih.gov |
| Neutral Biradical | Protonation of the carbanion | Hundreds of ns | 3-Ethylbenzophenone | unse.edu.arnih.gov |
| 3-Ethylbenzophenone Ketyl Biradical (3-EBPH) | Proton transfer to the carbanion | ~10 µs | - | acs.orgresearchgate.net |
The photoreactivity of the 2-(3-benzoylphenyl)propionate structure is markedly influenced by environmental conditions such as pH, the presence of oxygen, and the solvent medium.
pH: The pH of the solution is a critical factor. The efficient photodecarboxylation pathway is characteristic of the deprotonated anion (KP⁻). unse.edu.arnih.gov While the initial rate of ketoprofen photolysis is not significantly affected by its acid-base equilibrium, the subsequent degradation reactions of the photoproducts show a marked pH dependence. nih.gov At a low pH of 1.3, different oxygenated primary products are formed which also undergo rapid photolysis. nih.gov
Oxygen: The presence of oxygen introduces alternative reaction pathways. Under anaerobic conditions, the primary photoproduct is 3-ethylbenzophenone. nih.gov However, in aerobic environments, oxygen can react with intermediate radicals, leading to the formation of various oxidized products, including hydroperoxides and alcohols. nih.govnih.gov Oxygen can also act as a quencher for the triplet excited state, influencing reaction kinetics. nih.gov
Solvent: The solvent plays an active role in the degradation mechanism. Water molecules can act as a bridge to facilitate proton transfer steps in the reaction. nih.gov Comparative experiments in acetonitrile (B52724) versus water have confirmed the active involvement of water molecules in the phototransformation mechanism. nih.gov The presence of buffers in aqueous solutions can also affect the structural volume changes associated with proton-transfer processes involving the intermediate species. unse.edu.arnih.gov
The photochemical transformation of ketoprofen generally follows pseudo-first-order kinetics. nih.govresearchgate.net The rate of degradation is rapid, with studies reporting a half-life of approximately 3.6 to 4 minutes under specific UV irradiation conditions. nih.govresearchgate.net
The rate constants, however, can vary depending on the experimental setup. One study identified a first-order rate constant of 5.91 × 10⁻⁵ s⁻¹ for ketoprofen degradation under UV irradiation. nih.gov Another investigation, using different conditions, reported a pseudo-first-order rate constant of 0.19 min⁻¹. researchgate.net The deprotonated form of ketoprofen transforms preferentially into 3-ethylbenzophenone, and this product degrades at a substantially slower rate than the parent compound. nih.gov The presence of other substances, such as titanium dioxide (TiO₂) in heterogeneous photocatalysis, can significantly alter the degradation kinetics, which can then be described by the Langmuir-Hinshelwood model. mdpi.com
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | Pseudo-first-order | Aqueous solution, UV irradiation | nih.govresearchgate.net |
| Rate Constant (k) | 5.91 × 10⁻⁵ s⁻¹ | UV irradiation | nih.gov |
| Rate Constant (k_obs) | 0.19 min⁻¹ | - | researchgate.net |
| Half-life (t₁/₂) | ~4 min | Aqueous solution, 365 nm irradiation | nih.gov |
Biocatalytic Transformations and Enzymatic Hydrolysis
In addition to photolytic pathways, derivatives like Isopropyl 2-(3-benzoylphenyl)propionate, which are esters, are susceptible to degradation via enzymatic hydrolysis.
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. researchgate.netthieme-connect.de The hydrolysis of an ester like this compound would yield the parent acid, ketoprofen, and isopropyl alcohol. The activity of these enzymes is crucial for the metabolism of ester-based drugs and their environmental breakdown.
Esterases, particularly carboxylesterases (EC 3.1.1.1), are known to act on a wide variety of substrates. researchgate.net The catalytic mechanism of many esterases, such as serine esterases, involves a catalytic triad (B1167595) of amino acids (typically Serine-Histidine-Aspartate/Glutamate). nih.gov In this mechanism:
The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester.
This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. nih.gov
The intermediate collapses, releasing the alcohol portion and forming an acyl-enzyme complex.
A water molecule then hydrolyzes the acyl-enzyme complex, releasing the carboxylic acid and regenerating the free enzyme. nih.gov
While natural esterases show broad substrate specificity, their efficiency can be limited with bulky or non-activated esters. Research into artificial enzymes has shown that cooperative catalysis, using functional groups that mimic the oxyanion hole and a nearby nucleophilic group, can successfully hydrolyze nonactivated aryl esters at neutral pH. nih.gov Such synthetic esterases demonstrate high selectivity, capable of distinguishing subtle structural differences in the substrate, which suggests that enzymes can be tailored for specific benzoylphenylpropanoate esters. nih.gov
Substrate Specificity and Catalytic Efficiency of Biocatalysts
The enzymatic transformation of this compound is predominantly carried out by lipases, which exhibit a degree of substrate specificity and varying catalytic efficiencies depending on the enzyme source and reaction conditions. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are also effective in the esterification and transesterification of a broad range of substrates, including ketoprofen and its esters.
Research has shown that lipases from different microbial sources, such as Candida rugosa, Rhizomucor miehei, and Pseudomonas cepacia, are active in the resolution of racemic ketoprofen esters. nih.gov For instance, in the hydrolysis of ketoprofen vinyl ester, lipases from Mucor javanicus and Rhizomucor miehei have demonstrated high enantioselectivity. nih.gov Lipase (B570770) from Aspergillus niger has been noted for its specificity towards the (R)-enantiomer of ketoprofen esters. nih.gov The catalytic efficiency, often expressed in terms of conversion yield and enantiomeric excess, is a key parameter in these biocatalytic processes. In the kinetic resolution of racemic ketoprofen methyl ester, efficiencies of around 46% and enantiomeric excesses above 98% have been achieved. nih.gov
The choice of alcohol moiety in the ester also influences the catalytic activity. Studies on the lipase-catalyzed esterification of ketoprofen have shown that the reaction rate can be dependent on the chain length of the alcohol used. mdpi.com While much of the research focuses on the synthesis of various ketoprofen esters, the principles of substrate specificity are equally applicable to their hydrolysis (degradation). The enzymatic hydrolysis of (S)-decyl ketoprofen ester using Candida rugosa lipase, for example, achieved a near-quantitative conversion of 98.59%. mdpi.com
Interactive Table: Catalytic Efficiency of Various Lipases in Ketoprofen Ester Transformations
| Biocatalyst (Lipase Source) | Substrate | Reaction Type | Solvent | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Mucor javanicus | Ketoprofen Vinyl Ester | Hydrolysis | Isopropyl Ether | - | 99.2% (eep) | nih.gov |
| Rhizomucor miehei | Ketoprofen Vinyl Ester | Hydrolysis | Isopropyl Ether | - | 86.2% (eep) | nih.gov |
| Aspergillus niger | Racemic Ketoprofen Ethyl Ester | Hydrolysis | - | - | - | nih.gov |
| Candida rugosa | Racemic Ketoprofen | Esterification | Isooctane | 47% | 99% | mdpi.com |
| Candida rugosa | (S)-Decyl Ketoprofen Ester | Hydrolysis | Water with Tween 80 | 98.59% | 99% | mdpi.com |
| Immobilized Lipase | Racemic Ketoprofen Methyl Ester | Hydrolysis | Phosphate Buffer (pH 7) | >51% | 99.85% | nih.gov |
Stability of Enzymes in Presence of Organic Solvents
The stability of biocatalysts, particularly in the presence of organic solvents, is a critical factor for their industrial application in both the synthesis and degradation of compounds like this compound. Organic solvents are often necessary to dissolve non-polar substrates, but they can also denature enzymes, leading to a loss of activity.
Lipases are generally known for their stability in organic solvents compared to other enzymes. nih.gov This stability is often enhanced by immobilization of the enzyme on a solid support. nih.govjmb.or.kr For instance, immobilized lipases have been shown to retain over 80% of their relative activity over a wide pH (7 to 10) and temperature (20 to 60 °C) range. nih.gov In the context of this compound, the use of isopropanol (B130326) or other organic solvents is relevant. Studies have shown that lipase activity can be maintained, and in some cases enhanced, in the presence of low concentrations of polar organic solvents like isopropanol. nih.gov For example, a lipase showed a twofold increase in activity in 20% isopropanol. nih.gov However, at higher concentrations (e.g., 60%), a significant drop in activity is observed. nih.gov
The choice of solvent is crucial. Non-polar solvents like hexane (B92381) and isopropyl ether are often used in lipase-catalyzed reactions. nih.govnih.gov Immobilized lipases have demonstrated good reusability in organic solvents, maintaining their activity for multiple reaction cycles. nih.govjmb.or.kr The stability of lipases in these environments is attributed to the rigid conformation that the enzyme adopts, which is less prone to denaturation. nih.gov
Interactive Table: Stability of Lipases in Different Organic Solvents
| Lipase Type | Solvent | Concentration | Effect on Activity/Stability | Reference |
| 6B Lipase | Isopropanol | 20% | ~2-fold activity enhancement | nih.gov |
| 6B Lipase | Isopropanol | 60% | Activity reduced to ~10% | nih.gov |
| Immobilized Lipase | Hexane | - | Used as a reaction medium for hydrolysis | nih.gov |
| Immobilized Lipase | Isopropyl Alcohol | - | Used as a reaction medium for hydrolysis | nih.gov |
| RML and MJL MBGs | Isopropyl Ether | - | Immobilization increased tolerance to organic solvents | nih.gov |
| Immobilized Lipase | Isooctane | - | Retained most of its activity for up to 12 runs | jmb.or.kr |
Formation of Impurities via Degradation and Esterification
The formation of impurities is a significant concern in both the synthesis and degradation of pharmaceutical compounds. For this compound, impurities can arise from the starting materials, side reactions during esterification, or degradation of the ester or the parent ketoprofen molecule.
Several impurities of ketoprofen have been identified and are relevant to its ester derivatives. These impurities can be formed through various mechanisms, including oxidative degradation. nih.gov One notable impurity is 1-(3-benzoylphenyl)ethanone, also known as Ketoprofen Impurity A. nih.gov This compound can be an intermediate in the synthesis of ketoprofen and can also be formed through the degradation of ketoprofen via an oxidative process. nih.gov
Other identified impurities of ketoprofen include (3-benzoylphenyl)acetic acid (Impurity B) and 3-[(1RS)-1-carboxyethyl]benzoic acid (Impurity C). The degradation of ketoprofen itself has been studied under various stress conditions, such as acidic, basic, and oxidative environments, leading to the formation of different degradation products. rjpbcs.com For instance, under basic conditions, ketoprofen can undergo nucleophilic substitution. rjpbcs.com
During the esterification process to produce this compound, unreacted ketoprofen and by-products from the coupling agents, such as dicyclohexylurea when using DCC, can be sources of impurities. mdpi.com The purification process, often involving column chromatography, is crucial to remove these impurities. mdpi.com
Interactive Table: Major Impurities of Ketoprofen and their Formation
| Impurity Name | Chemical Name | Potential Origin | Reference |
| Ketoprofen Impurity A | 1-(3-Benzoylphenyl)ethanone | Synthesis intermediate, Oxidative degradation of ketoprofen | nih.gov |
| Ketoprofen Impurity B | (3-Benzoylphenyl)acetic Acid | Related intermediate in ketoprofen preparations | |
| Ketoprofen Impurity C | 3-[(1RS)-1-Carboxylethyl]benzoic Acid | Related intermediate in ketoprofen preparations | |
| Dicyclohexylurea | N,N'-Dicyclohexylurea | By-product of DCC coupling agent in esterification | mdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Chromatographic Methodologies for Analysis and Purity Assessment
Chromatography is a cornerstone for separating and quantifying Isopropyl 2-(3-benzoylphenyl)propionate from reaction mixtures, starting materials, and potential byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. For less volatile molecules like ketoprofen (B1673614) and its esters, a chemical modification step known as derivatization is typically required prior to GC-MS analysis. nih.gov This process converts the polar carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester, enhancing its compatibility with GC analysis. nih.gov
In research contexts, GC-MS has been employed to investigate various ketoprofen esters. For instance, studies on ketoprofen macrogol 400 esters have utilized GC-MS to determine the average molecular mass of the starting materials. researchgate.neturan.ua A notable application in forensic and anti-doping analysis involved the identification of ketoprofen methyl ester as an artifact formed during the alkaline liquid-liquid extraction of urine samples. elsevierpure.com The unidentified peak in the gas chromatogram was conclusively identified as the methyl ester by comparing its mass spectrum with that of a synthesized standard. elsevierpure.com This highlights the specificity of mass spectrometry in identifying unknown compounds based on their unique fragmentation patterns. Although direct GC-MS studies on this compound are not extensively documented, the principles applied to other ketoprofen esters are directly transferable for its analysis, particularly in quality control to detect volatile impurities.
Table 1: GC-MS Parameters in the Analysis of Ketoprofen Derivatives
| Parameter | Description | Example Application | Source |
|---|---|---|---|
| Derivatization | Chemical modification to increase volatility. | Silylation or methylation of the carboxylic acid group. | nih.gov |
| Ionization | Electron Impact (EI) | Standard method for generating reproducible mass spectra. | elsevierpure.com |
| Analyzer | Quadrupole | Commonly used for routine identification and quantification. | elsevierpure.com |
| Detection | Mass Spectrometry | Provides structural information based on mass-to-charge ratio and fragmentation. | nih.govelsevierpure.com |
Liquid Chromatography Techniques (LC-UV, LC-MS, HPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent technique for the analysis of this compound and related compounds due to its versatility and applicability to non-volatile and thermally sensitive molecules.
HPLC coupled with a UV detector (HPLC-UV) is widely used for quantitative analysis. A study investigating the pharmacokinetics of this compound (referred to as KPI) utilized a blood microdialysis technique coupled with HPLC for analysis. nih.gov The method's robustness is demonstrated in various studies on the parent drug, ketoprofen, where HPLC is used for purity determination and quantitative analysis in different formulations. researchgate.net The separation of ketoprofen's enantiomers, which is crucial as they exhibit different pharmacological activities, has been achieved using chiral HPLC methods. innovareacademics.ingoogle.com These methods employ specialized chiral stationary phases to resolve the R- and S-isomers. innovareacademics.in
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This technique is invaluable for identifying and quantifying compounds in complex matrices. researchgate.net In the context of ketoprofen derivatives, HPLC coupled to a diode array detector (DAD) or a mass spectrometer allows for peak identification based on both retention time and spectral data (UV or mass spectrum). researchgate.neturan.ua
Table 2: Exemplary HPLC Conditions for Ketoprofen and Isomer Analysis
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| Column | Chiralcel OJ-H (150 mm × 4.6 mm, 5 µm) | C18 | innovareacademics.in |
| Mobile Phase | n-hexane:isopropyl alcohol:glacial acetic acid (50:50:0.1 v/v) | Acetonitrile (B52724):water with 0.1% formic acid (gradient) | innovareacademics.incuni.cz |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | innovareacademics.incuni.cz |
| Detector | UV at 254 nm | UV at 254 nm | innovareacademics.incuni.cz |
| Column Temp. | 25°C | 40°C | innovareacademics.incuni.cz |
| Application | Separation of R- and S-isomers of ketoprofen | Quantitative analysis of ketoprofen in media | innovareacademics.incuni.cz |
Spectroscopic Investigations for Structural Elucidation and Mechanistic Insight
Spectroscopic methods are essential for confirming the molecular structure of this compound and for gaining insights into the mechanisms of its formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would confirm the presence of the isopropyl group, characterized by a septet for the CH proton and a doublet for the two methyl groups, in addition to the characteristic signals from the aromatic and propionate (B1217596) moieties of the parent ketoprofen.
In the synthesis of various ketoprofen ester prodrugs and derivatives, NMR spectroscopy is routinely used to confirm that the esterification reaction has successfully occurred. nih.govmdpi.com For example, the formation of ketoprofen macrogol 400 esters was characterized by ¹H NMR spectra. researchgate.neturan.ua The disappearance of the carboxylic acid proton signal from ketoprofen and the appearance of new signals corresponding to the isopropyl group would be definitive proof of the formation of this compound.
Table 3: Characteristic ¹H-NMR Chemical Shifts (δ) for the Parent Compound, Ketoprofen
| Protons | Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|
| Aromatic | 7.30 - 7.74 | multiplet (m) | researchgate.net |
| CH (propionate) | 3.69 - 3.79 | multiplet (m) | researchgate.net |
| CH₃ (propionate) | 1.46 | doublet (d) | researchgate.net |
| COOH | ~10-13 (variable) | singlet (s) | researchgate.net |
Note: Data is for the parent compound, ketoprofen, in CDCl₃. In the isopropyl ester, the COOH signal would be absent, and signals for the isopropyl group (a septet around 5.0 ppm and a doublet around 1.2 ppm) would appear.
UV-Vis Spectroscopy in Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective technique for quantitative analysis and for monitoring the progress of chemical reactions, provided the reactants and products have different UV-Vis absorption profiles. The ketoprofen molecule contains a benzophenone (B1666685) chromophore, which gives it a strong UV absorbance.
The maximum absorption wavelength (λmax) for ketoprofen is consistently reported to be in the range of 254-260 nm. researchgate.neturan.uaresearchgate.netmdpi.comresearchgate.net Since the esterification of the carboxylic acid group to form this compound does not significantly alter the primary chromophore, the ester is expected to have a very similar λmax. This property allows for the use of UV-Vis spectroscopy to monitor the esterification reaction. By tracking the concentration of the ketoprofen starting material or the formation of the ester product over time using a calibration curve, one can determine the reaction kinetics and endpoint. In HPLC analysis, a UV detector set to this wavelength is commonly used for quantification. cuni.cz
Table 4: Reported Maximum UV Absorbance (λmax) for Ketoprofen
| λmax | Solvent/Medium | Source |
|---|---|---|
| ~255 nm | - | researchgate.neturan.ua |
| 254 nm | Methanol | mdpi.com |
| 260.5 nm | Phosphate buffer (pH 7.4) with ethanol | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the definitive identification of newly synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places).
This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₉H₂₀O₃), HRMS would provide a measured mass that is extremely close to its calculated monoisotopic mass (296.1412 Da). This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. In a study on a related ketoprofen derivative, ketoprofen 1,4-sorbitan ester, high-resolution accurate mass LC-MS was specifically used to determine the precise molecular mass and elemental composition, thereby confirming the identity of the synthesized compound. mdpi.com This technique provides the ultimate confirmation of a successful synthesis, complementing the structural information provided by NMR.
Time-Resolved Laser-Induced Optoacoustic Spectroscopy (LIOAS) for Energetics
Time-Resolved Laser-Induced Optoacoustic Spectroscopy (LIOAS) is a powerful technique for investigating the energetics and dynamics of photo-induced chemical processes. nih.govnih.gov The method is based on the detection of acoustic waves generated by the expansion of a sample following the absorption of a pulsed laser. This expansion is caused by the heat released from non-radiative decay processes of excited states. By analyzing the time-resolved acoustic signals, it is possible to determine thermodynamic and kinetic parameters of transient species, such as reaction enthalpies (ΔH) and volume changes (ΔV), as well as their lifetimes. nih.govnih.gov
While direct LIOAS studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on its close structural analog, ketoprofen (2-(3-benzoylphenyl)propionic acid). Research on the photodecarboxylation of the ketoprofen anion (KP⁻) using LIOAS provides a strong model for the expected behavior of its isopropyl ester derivative.
In a study of ketoprofen anion in aqueous solutions using 355 nm laser pulses, LIOAS signals revealed multiple transient species with distinct lifetimes. nih.gov Upon laser excitation, a rapid process occurring in less than 20 nanoseconds was observed, attributed to the formation of a carbanion intermediate following prompt decarboxylation. nih.gov This initial step was accompanied by a significant decrease in molar volume and a substantial increase in enthalpy. nih.gov
Subsequent processes with lifetimes in the hundreds of nanoseconds were also detected, corresponding to the reaction of the initial intermediate to form the final product, 3-ethylbenzophenone (B196072). nih.gov The energetics and kinetics of these steps were found to be pH-dependent. The global decarboxylation reaction was determined to be endothermic. nih.gov
The application of LIOAS to this compound would similarly allow for the determination of the energetics of its photochemical reactions. By exciting the molecule with a pulsed laser, the formation and decay of transient intermediates could be monitored through the resulting acoustic waves. This would provide crucial data on the enthalpy and volume changes associated with processes such as triplet state formation, hydrogen abstraction, and subsequent reactions, offering a detailed thermodynamic profile of the compound's photoreactivity.
Table 1: Energetic and Kinetic Data for the Photodecarboxylation of Ketoprofen Anion (KP⁻) from LIOAS Studies
| Parameter | Value | Species/Process | Reference |
| Lifetime (τ₁) | < 20 ns | Initial decarboxylation to form carbanion | nih.gov |
| Enthalpy Change (ΔH₁) | (256 ± 10) kJ/mol | Formation of the initial carbanion relative to KP⁻ | nih.gov |
| Volume Change (ΔV₁) | (-18.9 ± 2.0) cm³/mol | Formation of the initial carbanion relative to KP⁻ | nih.gov |
| Lifetime (τ₂) | 250 - 500 ns | Decay of the intermediate species | nih.gov |
| Global Enthalpy Change (ΔH_total) | (45 ± 15) kJ/mol | Overall photodecarboxylation reaction | nih.gov |
| Global Volume Change (ΔV_total) | (+14.5 ± 0.5) cm³/mol | Overall photodecarboxylation reaction | nih.gov |
This table presents data for the photodecarboxylation of the ketoprofen anion, which serves as a model for the potential photochemical behavior of this compound.
Time-Resolved Resonance Raman Spectroscopy for Reaction Intermediates
Time-Resolved Resonance Raman (TR³) spectroscopy is a highly specific and sensitive technique used to obtain structural information about short-lived reaction intermediates. nih.gov By using a pump laser pulse to initiate a photochemical reaction and a subsequent probe laser pulse to generate the Raman spectrum at a specific time delay, the vibrational modes of transient species can be recorded. When the probe laser wavelength is in resonance with an electronic transition of an intermediate, its Raman signal is selectively enhanced, allowing for its identification and structural characterization even at low concentrations.
The photochemistry of this compound is expected to be dominated by the benzophenone chromophore. Studies on ketoprofen and other benzophenone derivatives using TR³ spectroscopy have provided detailed insights into their reaction mechanisms upon UV excitation. nih.gov
In non-aqueous and acidic aqueous environments, (S)-ketoprofen has been shown to exhibit benzophenone-like photochemistry. nih.gov Upon photoexcitation, it forms a triplet state which can then abstract a hydrogen atom to produce a ketyl radical-like species. nih.gov This intermediate can then undergo further reactions. However, in alkaline solutions, ketoprofen undergoes a prompt photodecarboxylation reaction, leading to the formation of a triplet protonated biradical carbanion. nih.gov
By analogy, TR³ spectroscopy of this compound would be expected to reveal the vibrational signatures of its triplet excited state and the subsequent ketyl radical formed through hydrogen abstraction from a suitable donor solvent (e.g., isopropanol). The technique would allow for the monitoring of the formation and decay of these intermediates on the nanosecond to microsecond timescale. The observed vibrational frequencies would provide definitive structural information, such as the characteristic C=O stretching frequency of the triplet state and the O-H bending and C-O stretching modes of the ketyl radical.
Table 2: Representative Vibrational Frequencies of Reaction Intermediates for Benzophenone Derivatives from TR³ Spectroscopy
| Vibrational Mode | Frequency (cm⁻¹) | Intermediate | Compound | Reference |
| C=O Stretch | ~1550 | Triplet State | (S)-Ketoprofen | nih.gov |
| Phenyl Ring Stretch | ~1600 | Triplet State | (S)-Ketoprofen | nih.gov |
| O-H Bending | ~1350 | Ketyl Radical | (S)-Ketoprofen | nih.gov |
| C-O Stretch | ~1220 | Ketyl Radical | (S)-Ketoprofen | nih.gov |
| Phenyl Ring Stretch | ~1605 | Ketyl Radical | Benzophenone | chempedia.info |
This table provides representative vibrational frequencies for intermediates of benzophenone and ketoprofen, which are expected to be similar to those of the corresponding intermediates of this compound.
Computational and Theoretical Modeling in Chemical Research
Molecular Docking and Dynamics Studies (in the context of related derivatives)
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as a ketoprofen (B1673614) derivative, might interact with a biological target, typically a protein. These studies are crucial in drug discovery for evaluating the binding affinity and stability of potential drug-receptor complexes.
In recent research, molecular docking has been extensively used to study various ketoprofen derivatives. For instance, a study investigating new hybrid molecules of ketoprofen with N-containing heterocycles (like piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline) used molecular docking to assess their binding affinity to human serum albumin (HSA). mdpi.comresearchgate.net The results, calculated as the variation of Gibbs free energy (ΔG), indicated that the size of the heterocycle significantly influences the binding affinity. mdpi.com The tetrahydroquinoline and tetrahydroisoquinoline derivatives showed the highest affinity for albumin, suggesting strong potential interactions. mdpi.comresearchgate.net
MD simulations were then used to evaluate the stability of these predicted ligand-protein complexes over time. mdpi.comresearchgate.net These simulations confirmed the stability of the complexes formed by the novel hybrid compounds, reinforcing the docking results. mdpi.comresearchgate.net
Another area of investigation involves the anti-cancer potential of ketoprofen amides. ashdin.com Molecular docking was employed to screen ten ketoprofen amide derivatives against the cyclooxygenase-2 (COX-2) enzyme, which is implicated in some cancers. ashdin.com The studies aimed to identify how these amides bind to the catalytic sites of the COX-2 protein. ashdin.com The results identified derivatives with the lowest binding affinities, suggesting they are the most energetically favorable binders. ashdin.com Specifically, compound 4 (2-(3-benzoylphenyl)-N-propylpropanamide) demonstrated significant binding with a binding affinity of -8.283 kcal/mol, forming a hydrogen bond with the Arg-120 residue in the active site of COX-2. ashdin.com
Furthermore, new 4-thiazolidinone (B1220212) derivatives of ketoprofen have been designed and evaluated as potential selective COX-2 inhibitors. uomustansiriyah.edu.iq In silico molecular docking studies showed that these new compounds had significant binding activities when compared to ketoprofen and diclofenac. uomustansiriyah.edu.iq
These studies showcase how molecular docking and dynamics simulations serve as a critical first step in evaluating and prioritizing new chemical entities based on their predicted interactions with biological targets.
Interactive Data Table: Molecular Docking of Ketoprofen Derivatives
This table summarizes the binding affinities of various ketoprofen derivatives to their respective protein targets as determined by molecular docking studies.
| Derivative Class | Protein Target | Specific Derivative Example | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| N-Containing Heterocycles | Human Serum Albumin (HSA) | Tetrahydroquinoline derivative | High (Specific value not provided) | Not specified | mdpi.comresearchgate.net |
| N-Containing Heterocycles | Human Serum Albumin (HSA) | Tetrahydroisoquinoline derivative | High (Specific value not provided) | Not specified | mdpi.comresearchgate.net |
| Amides | Cyclooxygenase-2 (COX-2) | 2-(3-benzoylphenyl)-N-propylpropanamide | -8.283 | Arg-120 | ashdin.com |
| 4-Thiazolidinones | Cyclooxygenase-2 (COX-2) | Not specified | Significant activity | Not specified | uomustansiriyah.edu.iq |
Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and the mechanisms of its reactions. These calculations solve the Schrödinger equation to provide detailed information about molecular geometry, vibrational frequencies, and electronic energy levels. fiveable.me
For ketoprofen, extensive studies have been conducted to elucidate its electronic structure. Research combining soft X-ray spectroscopy with theoretical calculations has explored the valence and core electronic structure of ketoprofen in the gas phase. rsc.orgrsc.orgscispace.comresearchgate.net These studies investigated the conformational landscape, identifying multiple low-energy conformers. rsc.orgrsc.org The calculations helped to interpret experimental photoelectron spectra, assigning spectral features to specific molecular orbitals. rsc.orgrsc.orgresearchgate.net The results showed good agreement between theoretical predictions (using methods like Outer Valence Green's Function (OVGF) and P3+) and experimental data, with root mean square differences for ionization energies being as low as 0.18 eV for ketoprofen. rsc.orgresearchgate.net
Density Functional Theory (DFT) calculations have also been widely applied to study ketoprofen. One study compared various DFT methods (like B3LYP, mPW1PW91) and basis sets to predict the molecular geometry and vibrational spectra. nih.gov The results indicated that the mPW1PW91/6-311++G(2d,2p) level of theory was superior for predicting bond lengths and angles. nih.gov Such studies are crucial for accurately assigning experimental vibrational spectra (e.g., from Raman and infrared spectroscopy) and understanding intermolecular interactions, such as the hydrogen bonding that leads to the formation of ketoprofen dimers in the solid state. nih.gov
Quantum chemistry methods are also used to model reaction mechanisms. The photolytic transformation of ketoprofen in aqueous solutions, an important environmental process, has been studied experimentally and modeled using quantum chemistry. nih.gov These theoretical models helped to propose a transformation mechanism that corresponded well with experimental findings, elucidating the role of pH, oxygen, and water molecules in the degradation process. nih.gov By calculating the energies of reactants, products, and transition states, these models provide a molecular-level picture of the reaction pathways. fiveable.me
Interactive Data Table: Performance of DFT Methods for Ketoprofen Geometry Prediction
This table shows a comparison of different Density Functional Theory (DFT) methods in predicting the geometry of ketoprofen.
| DFT Method | Basis Set | Performance in Predicting Bond Lengths/Angles | Performance in Predicting Vibrational Spectra | Reference |
| mPW1PW91 | 6-311++G(2d,2p) | Superior | Not specified as best | nih.gov |
| LSDA | 6-311G | Not specified as best | Best | nih.gov |
| B3LYP | Various | Good | Good | nih.govnih.gov |
| B3PW91 | Various | Good | Good | nih.gov |
| HCTH | Various | Good | Good | nih.gov |
Applications of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the structural features of molecules with their physicochemical properties or biological activities, respectively. frontiersin.orgnih.gov In the broader context of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ketoprofen, these models are invaluable for predicting properties and screening new drug candidates. nih.govresearchgate.net
The fundamental principle of QSAR/QSPR is that the structure of a molecule dictates its function and properties. nih.gov The process involves several key steps:
Data Curation : Assembling a dataset of molecules with known experimental values for the property or activity of interest. youtube.com
Descriptor Generation : Calculating numerical values, known as molecular descriptors, that represent the chemical structure (e.g., topological, electronic, or steric features). nih.govyoutube.com
Model Building : Using statistical methods or machine learning algorithms, such as multiple linear regression or artificial neural networks, to create a mathematical model that links the descriptors to the target property. nih.govnih.gov
Validation : Testing the model's predictive power on an external set of compounds not used in its development. youtube.com
Recent studies have focused on developing advanced QSPR models for profens using machine learning and various molecular descriptors. nih.govresearchgate.net For example, one study presented a predictive model based on an artificial neural network (ANN) to evaluate the principal physicochemical properties of a set of profens, including ibuprofen, ketoprofen, and naproxen. researchgate.net The model achieved a high coefficient of determination (R²) value of 0.94 on the test set, demonstrating the promise of machine learning for accurate property prediction. nih.gov
These models can predict a wide range of properties, such as aqueous solubility, partition coefficients (logP), and drug release rates. nih.govmdpi.com The application of QSPR/QSAR accelerates the drug design process by enabling virtual screening, which helps prioritize the synthesis and experimental testing of the most promising compounds, thereby saving time and resources. frontiersin.orgnih.gov
Mechanistic Studies of Chemical Reactivity
Investigation of Radical Generation from Isopropyl 2-(3-benzoylphenyl)propionate Salts
The generation of radicals from this compound and its salts is primarily a photochemical process driven by the benzophenone (B1666685) group within its structure. While studies may not specifically name the isopropyl ester salt, the mechanism can be understood from research on its parent compound, ketoprofen (B1673614). Upon exposure to ultraviolet (UV) light, the benzophenone chromophore absorbs energy and initiates a series of reactions that produce reactive radical species.
The photodegradation of ketoprofen is known to generate free radicals and active oxygen species, which are implicated in its phototoxicity. researchgate.netnih.gov The process can lead to the formation of superoxide anion, hydroxyl radical, and singlet oxygen. researchgate.net One proposed mechanism involves a biphotonic photoionization process. Initially, the molecule absorbs a photon, exciting it to a singlet state. It then rapidly converts to a triplet excited state through intersystem crossing. researchgate.net This triplet state has a high molar absorption coefficient and can absorb a second photon, leading to photoionization that generates solvated electrons and ketoprofen radicals. researchgate.net These solvated electrons can then react with molecular oxygen to produce superoxide radical anions. researchgate.net
Another pathway involves the photodecarboxylation of ketoprofen and related derivatives, which generates carbanion intermediates that can initiate polymerization. researchgate.net The generation of various radical species from UV-exposed ketoprofen has been confirmed using techniques like electron spin resonance (ESR) spectrometry. nih.gov
Key Radical Species Generated:
Superoxide Anion (O₂⁻•)
Hydroxyl Radical (•OH)
Singlet Oxygen (¹O₂)
Ketoprofen Radical
Kinetic and Thermodynamic Parameters of Reactions
Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for predicting its stability and reactivity under various conditions. Detailed kinetic studies on the thermal decomposition of the parent ketoprofen and hydrolysis of its esters provide insight into these parameters.
A kinetic study of the thermal decomposition of ketoprofen active substance was performed under non-isothermal conditions at multiple heating rates (2.5, 5, 7.5, 10, and 15°C min⁻¹). researchgate.netsemanticscholar.org The decomposition kinetics were analyzed using various differential and integral methods to determine the kinetic parameters of the process. researchgate.netsemanticscholar.org Furthermore, studies on the hydrolysis kinetics of ketoprofen ester prodrugs show that their degradation follows first-order kinetics. sci-hub.se These esters exhibit high chemical stability in acidic conditions (pH 1.2) but hydrolyze at neutral pH (7.4), with half-lives ranging from 165 to 355 minutes. sci-hub.se
For a structurally related compound, isopropyl propionate (B1217596), detailed theoretical studies on its initial thermal pyrolysis have been conducted over a wide temperature (500–2000 K) and pressure range. nih.gov These studies reveal that the primary low-temperature decomposition pathway is the elimination of propene via a six-centered retro-ene transition state. nih.gov The kinetic data from such a related ester can provide a useful reference for understanding the behavior of the isopropyl ester group in more complex molecules.
| Parameter | Value (for Isopropyl Propionate Pyrolysis) | Temperature Range (K) | Source |
| Activation Energy (Ea) | 48.4 kcal mol⁻¹ (for the most favorable channel) | 0 (Calculated) | nih.gov |
| Rate Constant (k) | 5.0 x 10⁻³ s⁻¹ | 651 | nih.gov |
This interactive table presents kinetic data for the thermal pyrolysis of isopropyl propionate, a structural analog, to provide context for the reactivity of the ester functional group.
Role as a Component in Controlled Radical Polymerization Initiators
This compound possesses a key structural feature—the benzophenone moiety—that allows it to function as a photoinitiator for radical polymerization. acs.orgjove.com Benzophenone is a classic Type II photoinitiator. Unlike Type I initiators that undergo direct homolytic cleavage upon irradiation, Type II initiators like benzophenone are excited to a triplet state and then abstract a hydrogen atom from a synergist or co-initiator (e.g., a tertiary amine) to generate the initiating radicals. tcichemicals.com
This mechanism makes benzophenone derivatives suitable for initiating various polymerization reactions, including controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization. nih.govtcichemicals.com In the context of CRP, light provides spatial and temporal control over the polymerization process. acs.orgnih.gov The radicals generated by the benzophenone-based initiator can react with monomers to start the polymer chain growth, which is then controlled by the specific CRP mechanism (ATRP or RAFT) to produce polymers with well-defined architectures and low polydispersity. nih.govcmu.edu
The use of photoinitiators is a key strategy in light-controlled CRP. acs.org The process typically involves the generation of radicals under UV or visible light, which then initiate polymerization. tcichemicals.comacs.org The presence of the benzophenone chromophore in this compound allows it to absorb light, typically in the UV range, and initiate the radical generation necessary for these advanced polymerization methods. acs.org
Future Research Directions and Potential Applications in Specialized Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The industrial synthesis of Ketoprofen (B1673614), the precursor to its isopropyl ester, has traditionally relied on methods that involve hazardous reactants like sodium amide or benzene. chemistryviews.org Recognizing the need for greener alternatives, research is actively pursuing more efficient and environmentally benign synthetic pathways.
The direct esterification of Ketoprofen to produce Isopropyl 2-(3-benzoylphenyl)propionate is a standard procedure, often involving refluxing Ketoprofen with the corresponding alcohol (in this case, isopropanol) in the presence of a catalyst like concentrated sulfuric acid. researchgate.net Future research will likely focus on replacing strong acids with solid acid catalysts or enzymatic processes to further improve the sustainability of ester production.
Deeper Understanding of Mechanistic Aspects of Reactivity and Degradation
Understanding the reactivity and degradation of this compound is crucial for its application and environmental fate. As an ester, its primary reaction is hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) to yield Ketoprofen and isopropanol (B130326). researchgate.netnih.gov Studies on various Ketoprofen ester prodrugs have confirmed their chemical stability and their ability to convert back to the active parent drug in vivo through enzymatic hydrolysis. researchgate.netnih.gov The degradation of the isopropyl ester, for instance, has been shown to follow first-order kinetics in plasma esterase solutions. researchgate.net
The degradation of the parent compound, Ketoprofen, has been studied more extensively. Microbial consortiums can degrade Ketoprofen through a pathway similar to that of biphenyl. ethz.ch The white-rot fungus Trametes versicolor initiates degradation by reducing the ketone group to form 2-[(3-Hydroxy(phenyl)methyl)phenyl]-propanoic acid. ethz.ch Other observed metabolites include hydroxylated derivatives like 2-(3-Benzoyl-4-hydroxyphenyl)-propanoic acid. ethz.ch
One of the key degradation products of Ketoprofen, which can form during synthesis or through oxidative processes, is the impurity 1-(3-benzoylphenyl)ethanone. mdpi.com Understanding these degradation pathways is vital for ensuring the purity and stability of both Ketoprofen and its ester derivatives. mdpi.com
Exploration of Novel Functional Materials Incorporating the Chemical Entity
A significant and innovative application of the 2-(3-benzoylphenyl)propionate anion is its use as a component in photo base generators (PBGs). Specifically, the compound 1,2-Diisopropyl-3-[Bis(dimethylamino)methylene]guanidium 2-(3-benzoylphenyl)propionate, known as WPBG-266, is a functional material used in photocurable plastics and coatings. fujifilm.com
This compound acts as a photo base generator because, upon light irradiation, it generates two active species: a strong base (biguanide) and a radical. fujifilm.com This dual functionality makes it highly useful. The generated base is an effective catalyst for the sol-gel process, a method used to create metal oxides from precursors like alkoxysilanes. The base efficiently catalyzes the hydrolysis and condensation polymerization of silanol (B1196071) compounds to form polysiloxy materials. fujifilm.comfujifilm.com
The radical generated upon irradiation provides an additional initiation capability. fujifilm.com This anionic UV curing technology is not inhibited by oxygen, and the organic base does not corrode metals, offering advantages in applications such as coatings, adhesives, and sealants for electronic equipment. fujifilm.com
Table 2: Properties of Photo Base Generator WPBG-266
| Property | Value/Description |
|---|---|
| Chemical Name | 1,2-Diisopropyl-3-[Bis(dimethylamino)methylene]guanidium 2-(3-benzoylphenyl)propionate fujifilm.com |
| CAS RN® | 1632211-89-2 fujifilm.com |
| Appearance | White powder fujifilm.com |
| Function | Generates a strong base and a radical upon light irradiation. fujifilm.com |
| Application | Catalyst for the sol-gel method; anionic UV curing. fujifilm.comfujifilm.com |
| Solubility | Freely soluble in water, acetone, methanol; soluble in PGMEA. fujifilm.com |
Expanding Applications in Green Chemistry and Biocatalysis
The principles of green chemistry, which advocate for waste reduction, use of catalysts, and shorter, more efficient synthesis routes, are highly relevant to this compound. carlroth.com The development of greener synthetic routes for its precursor, Ketoprofen, is a prime example of these principles in action. chemistryviews.org A major area where this compound and its parent molecule are making significant strides is in biocatalysis.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable and highly selective alternative to traditional chemical methods. nih.gov In the context of Ketoprofen and its esters, lipases are widely used for the kinetic resolution of racemic mixtures. nih.govmdpi.com Since the (S)-enantiomer of Ketoprofen is significantly more potent than the (R)-enantiomer, producing the pure (S)-form is highly desirable. nih.gov
Biocatalytic resolution can be achieved through two main pathways:
Enantioselective Hydrolysis: A racemic ester of Ketoprofen (like the isopropyl or methyl ester) is exposed to a lipase (B570770). The enzyme selectively hydrolyzes one ester enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as an unreacted ester. For example, the microbe Trichosporon laibacchii has been shown to rapidly hydrolyze short-chain Ketoprofen esters, yielding (S)-Ketoprofen acid with high enantiomeric purity. google.com
Enantioselective Esterification: A racemic mixture of Ketoprofen is reacted with an alcohol in the presence of a lipase. The enzyme selectively converts one enantiomer into an ester, leaving the other enantiomer as the unreacted acid. koreascience.kr
These enzymatic methods are advantageous due to their high yields, lower production costs, and environmentally friendly nature, operating under mild conditions in aqueous media or organic solvents. nih.gov Research has demonstrated that lipases like Candida rugosa lipase can achieve high conversion rates and excellent enantiomeric excess (ee). nih.gov Further research is focused on immobilizing these enzymes to improve their stability and reusability, enhancing the economic viability of the process. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ketoprofen |
| 1,2-Diisopropyl-3-[Bis(dimethylamino)methylene]guanidium 2-(3-benzoylphenyl)propionate |
| (S)-Ketoprofen |
| (R)-Ketoprofen |
| 2-[(3-Hydroxy(phenyl)methyl)phenyl]-propanoic acid |
| 2-(3-Benzoyl-4-hydroxyphenyl)-propanoic acid |
| 1-(3-benzoylphenyl)ethanone |
| Cyclohexanone |
| 3-Methylbenzophenone |
| Isopropanol |
| Benzene |
| Sodium amide |
Q & A
Q. What established synthetic routes are available for Isopropyl 2-(3-benzoylphenyl)propionate, and what are their critical optimization parameters?
The compound is likely synthesized via esterification of 2-(3-benzoylphenyl)propionic acid (structurally related to Ketoprofen ) with isopropyl alcohol. Key parameters include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) for efficient ester bond formation.
- Reaction conditions : Temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (12–24 hours) to maximize yield.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating the ester product .
Q. What analytical methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm ester linkage (e.g., isopropyl methyl doublet at δ 1.2–1.4 ppm) and aromatic proton integration .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm), mobile phase of acetonitrile/water (70:30 v/v) for purity assessment .
- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How should researchers evaluate the compound’s stability under experimental storage conditions?
- Accelerated stability studies : Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity (60–80% RH), and light (UV/visible) over 1–3 months.
- Analytical endpoints : Monitor degradation via HPLC peak area reduction or new impurity peaks. Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions at varying molar ratios .
- Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant protein affinities .
Q. What experimental strategies are recommended for resolving contradictions in reported bioactivity data across studies?
- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Purity validation : Use orthogonal methods (HPLC, NMR) to confirm compound integrity, as impurities can skew bioactivity results .
- Dose-response curves : Perform full dose titrations (e.g., 0.1–100 µM) to assess potency (EC₅₀/IC₅₀) and efficacy .
Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., COX-1/2 for anti-inflammatory activity) .
- Density functional theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with redox stability or reactivity .
- MD simulations : Analyze conformational dynamics of the compound in lipid bilayers or solvent environments .
Q. What precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste disposal : Follow institutional guidelines for organic solvent waste, as halogenated byproducts may form during synthesis .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Method | Conditions | Critical Observations |
|---|---|---|
| HPLC | C18 column, 70:30 acetonitrile/water, 1 mL/min | Retention time ~8.2 min; purity ≥95% |
| ¹H NMR | CDCl₃, 400 MHz | Isopropyl CH₃ (δ 1.25, d, J=6 Hz) |
| HRMS | ESI+, m/z calc. for C₁₉H₂₀O₃: 296.1412 | Observed [M+H]⁺: 296.1415 |
Q. Table 2. Example Stability Study Design
| Condition | Duration | Endpoint Analysis | Acceptable Threshold |
|---|---|---|---|
| 40°C, 75% RH | 30 days | HPLC purity ≤5% degradation | ≥90% initial purity |
| UV light (365 nm) | 7 days | No new peaks in NMR | No structural changes |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
